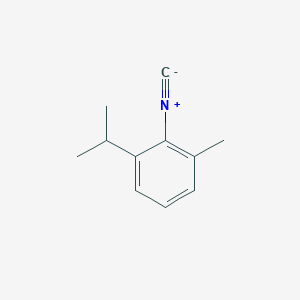

2-Methyl-6-isopropylphenylisocyanide

Description

2-Methyl-6-isopropylphenylisocyanide (IUPAC name: 2-isocyano-1-methyl-3-(1-methylethyl)benzene) is an aromatic isocyanide derivative characterized by a benzene ring substituted with an isocyano (–NC) group, a methyl (–CH₃) group at position 1, and an isopropyl (–CH(CH₃)₂) group at position 3. Its molecular formula is C₁₁H₁₃N, with a molar mass of 159.23 g/mol. This compound is notable for its role in coordination chemistry, where isocyanides act as strong σ-donor ligands for transition metals, facilitating catalytic and synthetic applications .

Specific hazards include skin/eye irritation and respiratory sensitization, necessitating controlled laboratory use .

Properties

IUPAC Name |

2-isocyano-1-methyl-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)10-7-5-6-9(3)11(10)12-4/h5-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGMUQMOLOJVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374958 | |

| Record name | 2-Methyl-6-isopropylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459167-24-9 | |

| Record name | 2-Methyl-6-isopropylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-isopropylphenylisocyanide typically involves the reaction of 2-Methyl-6-isopropylphenylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide. The reaction conditions often include refluxing the mixture in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate formamide is typically isolated and purified before dehydration to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-isopropylphenylisocyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert it into amines.

Substitution: It participates in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Isocyanates

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-isopropylphenylisocyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-isopropylphenylisocyanide involves its interaction with various molecular targets. The isocyanide group can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. Additionally, it can participate in nucleophilic addition reactions, where the isocyanide carbon acts as an electrophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of three chemically distinct but functionally relevant substances:

Hexamethylene Diisocyanate (HDI)

- Molecular Formula : C₈H₁₂N₂O₂

- Functional Groups : Two isocyanate (–NCO) groups.

- Applications: A monomer in polyurethane production, coatings, and adhesives. Its bifunctional reactivity enables crosslinking with polyols .

- Key Differences :

- Unlike 2-Methyl-6-isopropylphenylisocyanide, HDI lacks aromaticity and features isocyanate groups instead of isocyanides.

- Reactivity: Isocyanates react with nucleophiles (e.g., alcohols), whereas isocyanides participate in metal coordination and insertion reactions.

Isopropyl Dimethylphosphoramidocyanidate

- Molecular Formula : C₆H₁₃N₂O₂P

- Functional Groups : Phosphoramidocyanidate (–P(O)(N)(CN)) group.

- Key Differences: Contains phosphorus and a cyanidate group, contrasting with the purely organic isocyanide structure. Toxicity Profile: Organophosphorus compounds inhibit acetylcholinesterase, whereas isocyanides primarily pose irritant risks .

General Comparison of Aromatic Isocyanides

These compounds serve as ligands in organometallic catalysis (e.g., palladium-mediated cross-couplings) but differ in steric and electronic properties due to substituent variations.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: this compound’s isocyano group enables unique metal-ligand interactions, distinguishing it from isocyanates and organophosphorus compounds .

- Safety: While HDI requires handling for polymer synthesis, the organophosphorus compound’s Schedule 1A02 classification underscores its high toxicity compared to isocyanides .

Biological Activity

2-Methyl-6-isopropylphenylisocyanide (CAS No. 459167-24-9) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N

- Molar Mass : 189.25 g/mol

The presence of the isocyanide functional group contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, which can lead to modulation of enzymatic activity and signal transduction pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence synaptic transmission and neuronal activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess antimicrobial properties. Preliminary assays suggest that this compound may inhibit the growth of certain bacterial strains, although detailed studies are required to confirm these findings.

Anticancer Properties

The potential anticancer activity of this compound has been explored in vitro. Initial findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL, suggesting notable antibacterial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methylphenylisocyanide | Isocyanide | Moderate antimicrobial effects |

| Phenylisocyanide | Isocyanide | Weak anticancer activity |

| 3-Isopropylphenylisocyanide | Isocyanide | Limited biological studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.